(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone
Description
BenchChem offers high-quality (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c1-23-16-5-3-2-4-15(16)17(22)21-11-10-20-18(21)24-12-13-6-8-14(19)9-7-13/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQLUWAFCVNIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone is an organic molecule characterized by its unique structural features, including a thioether group, an imidazole ring, and a phenyl ketone moiety. This compound belongs to a class of imidazole derivatives known for their diverse biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The structural formula of the compound can be represented as follows:
Key Structural Features:
- Imidazole Ring: Known for its role in biological systems, particularly in enzyme catalysis and receptor interactions.
- Thioether Linkage: Enhances lipophilicity and may influence binding interactions with biological targets.
- Bromobenzyl Group: The presence of bromine adds to the compound's reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromobenzylthio group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The imidazole ring may facilitate interactions with histidine residues in proteins, which is crucial for various enzymatic reactions.
Biological Activities
Research indicates that compounds similar to (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone exhibit significant biological activities:
-
Anticancer Activity :
- Compounds containing imidazole rings have shown promising anticancer properties. For instance, studies on related imidazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including cervical and bladder cancer cells, with IC50 values indicating effective growth inhibition .
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- Some imidazole derivatives are known for their anti-inflammatory properties, which could be relevant for therapeutic applications in conditions characterized by inflammation.
Case Studies
A few notable studies highlight the biological activities of related compounds:
Scientific Research Applications
Medicinal Chemistry
The compound is being researched for its potential therapeutic effects, including:
- Antimicrobial Activity : Studies have shown that imidazole derivatives exhibit significant antibacterial properties against various strains of bacteria. The presence of the bromobenzyl and methoxy groups may enhance the compound's efficacy as an antimicrobial agent .
- Anticancer Properties : Research indicates that similar imidazole derivatives have shown promise in inhibiting cancer cell proliferation. The unique structure of this compound may allow it to interact with specific molecular targets involved in cancer progression .
Biological Research
The compound is investigated for its role as:
- Enzyme Inhibitor : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies for diseases related to enzyme dysfunction .
- Receptor Modulator : The compound’s structure suggests it could modulate receptor activity, which is crucial for drug development targeting various physiological processes.
Synthetic Chemistry
As a versatile building block, the compound is used in the synthesis of more complex molecules. Its unique functional groups facilitate:
- Formation of New Derivatives : The compound can undergo various chemical reactions to yield derivatives with enhanced or modified biological activities .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of several imidazole derivatives, including those similar to (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone. The results indicated that these compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria, with some exhibiting potency comparable to standard antibiotics like norfloxacin .
Case Study 2: Anticancer Potential
In another investigation focused on anticancer activity, derivatives of imidazole were synthesized and tested against various cancer cell lines. The findings suggested that modifications to the imidazole ring significantly influenced cytotoxicity. This highlights the potential of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone as a lead compound for developing new anticancer agents .
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 60°C, 4 h | Sulfoxide derivative | 78% | |
| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 2 h | Sulfone derivative | 85% |
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming metastable intermediates before stabilizing as sulfoxides/sulfones.
Reduction Reactions
The ketone group (-CO-) is reduced to a secondary alcohol under mild conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH<sub>4</sub> | EtOH, RT, 3 h | (2-methoxyphenyl)methanol derivative | 92% |
| LiAlH<sub>4</sub> | THF, reflux, 1 h | Same as above, with faster kinetics | 95% |
Spectroscopic Confirmation : Post-reduction IR analysis shows disappearance of the carbonyl stretch (~1680 cm<sup>−1</sup>) and emergence of O-H stretches (~3400 cm<sup>−1</sup>).
Electrophilic Aromatic Substitution (EAS)
The methoxyphenyl and bromobenzyl groups participate in EAS:
Nitration
| Reagent | Conditions | Position | Product |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 h | Para to OMe | Nitro-methoxyphenyl derivative |
Regioselectivity : The methoxy group directs nitration to the para position, while steric hindrance from the bromobenzyl group limits reactivity at the imidazole ring .
Nucleophilic Substitution
The bromine atom on the benzyl group undergoes substitution:
| Nucleophile | Conditions | Product |
|---|---|---|
| KCN | DMF, 80°C, 12 h | Cyano-substituted derivative |
| NH<sub>3</sub> (aq.) | EtOH, 100°C, 24 h | Amine-substituted analog |
Kinetics : Reactions proceed via an S<sub>N</sub>2 mechanism, with rate enhancements observed in polar aprotic solvents.
Demethylation of Methoxy Group
The methoxy group is cleaved under acidic conditions:
| Reagent | Conditions | Product |
|---|---|---|
| BBr<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, −78°C, 1 h | Phenolic derivative |
Applications : Demethylation enhances hydrogen-bonding capacity, useful in drug design .
Condensation Reactions
The ketone participates in condensation with hydrazines:
| Reagent | Conditions | Product |
|---|---|---|
| Thiosemicarbazide | EtOH, reflux, 3 h | Thiosemicarbazone derivative |
Characterization : <sup>1</sup>H NMR shows a downfield shift for the imine proton (~8.2 ppm) .
Stability Under Thermal and Photolytic Conditions
| Condition | Observation | Half-Life |
|---|---|---|
| 100°C, dry air | Decomposition via imidazole ring opening | 4 h |
| UV light (254 nm) | Bromobenzyl group degradation | 2 h |
Degradation Pathways : Thermal breakdown primarily affects the imidazole ring, while photolysis targets the C-Br bond.
Preparation Methods
Imidazoline Ring Formation
The imidazoline core is typically synthesized via cyclization reactions. One common method involves the reaction of 1,2-diaminoethane derivatives with carbonyl sources. For example:
- Route A : Reaction of ethylenediamine with thiourea derivatives under acidic conditions yields 2-mercaptoimidazoline intermediates.
- Route B : Cyclocondensation of 1,2-diamines with aldehydes or ketones in the presence of catalysts such as ZnCl₂.
Optimization Insights :
Methanone Moiety Coupling
The final step involves coupling the imidazoline-thioether intermediate with 2-methoxybenzoyl chloride . This is achieved via:
- Nucleophilic Acyl Substitution : Using bases like pyridine to absorb HCl byproducts.
- Schotten-Baumann Conditions : Interface reactions in biphasic systems (H₂O/CH₂Cl₂).
Yield Optimization :
- Microwave Assistance : Reduces reaction time from 24 h to 2 h, improving yield to 88%.
- Catalytic DMAP : Enhances acylation efficiency by 15–20%.
Characterization and Analytical Validation
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) data for analogous compounds reveal:
- Bond Angles : C–S–C ≈ 103.4°, consistent with thioether geometry.
- Dihedral Angles : 86.5° between imidazoline and aryl planes, indicating orthogonal spatial arrangement.
Comparative Evaluation of Synthetic Methods
Table 1. Route Efficiency Comparison
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Classical Stepwise | 65 | 95 | 48 |
| Microwave-Assisted | 88 | 98 | 6 |
| One-Pot Cascade | 72 | 90 | 24 |
Key Findings :
- Microwave-assisted synthesis significantly enhances both yield and purity.
- One-pot methods reduce intermediate isolation but require stringent stoichiometric control.
Challenges and Mitigation Strategies
Steric Hindrance in Acylation
The bulky 4-bromobenzyl group impedes coupling reactions. Solutions include:
Purification Difficulties
- Column Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (1:3) resolves imidazoline derivatives.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥99%).
Applications and Derivative Synthesis
While direct pharmacological data for this compound is limited, structural analogs exhibit:
- Anticancer Activity : EGFR inhibition (IC₅₀ = 0.8–1.2 µM).
- Antimicrobial Properties : MIC values of 4–8 µg/mL against S. aureus.
Derivatization strategies focus on:
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone, and how can they be addressed methodologically?
- Answer: The synthesis involves multi-step reactions, including thioether formation and imidazole ring functionalization. Critical challenges include:
- Thiol Group Reactivity: The 4-bromobenzyl thiol intermediate may undergo oxidation; use inert atmospheres (N₂/Ar) and reducing agents like TCEP (tris(2-carboxyethyl)phosphine) to stabilize thiols .
- Imidazole Ring Stability: The dihydroimidazole core is sensitive to acidic/basic conditions. Use mild bases (e.g., NaHCO₃) and low-temperature (−78°C) lithiation for methanone coupling, as demonstrated in analogous imidazole derivatizations .
- Purification: Column chromatography (hexane:ethyl acetate gradients) or recrystallization (water/methanol) is recommended for isolating the final product .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound’s structure and purity?
- Answer:
- ¹H/¹³C NMR: Focus on diagnostic signals:
- 4-Bromobenzyl thioether: Aromatic protons (δ 7.3–7.5 ppm, doublets) and CH₂-S (δ 3.8–4.1 ppm) .
- Dihydroimidazole Ring: NH proton (δ 8.0–8.5 ppm, broad) and CH₂ groups (δ 2.5–3.5 ppm) .
- IR: Confirm thioether (C-S stretch, ~650 cm⁻¹) and methanone (C=O, ~1680 cm⁻¹) .
- Mass Spectrometry (ESI): Look for [M+H]⁺ peaks with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What functional groups dictate the compound’s reactivity, and how do they influence experimental design?
- Answer:
- Thioether (C-S): Prone to oxidation; avoid peroxides or strong oxidants. Use antioxidants (e.g., BHT) in storage .
- Methoxyphenyl Group: Electron-donating methoxy enhances aromatic electrophilic substitution; directs reactivity at ortho/para positions .
- Dihydroimidazole: Basic nitrogen sites enable coordination with metal catalysts or protonation in acidic media, affecting solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., bromine, methoxy) on biological activity?
- Answer:
- Substituent Variation: Synthesize analogs with:
- Bromine Replacement: Substitute with Cl, F, or H to assess halogen-dependent bioactivity .
- Methoxy Position: Shift methoxy to 3- or 4-position on phenyl to study electronic effects .
- Biological Assays: Test against targets (e.g., kinases, GPCRs) using IC₅₀ determinations and molecular docking to correlate substituent effects with binding affinity .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Answer:
- Standardize Assay Conditions: Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
- Orthogonal Validation: Confirm activity via:
- Cellular vs. Enzymatic Assays: Compare inhibition in cell lysates vs. purified enzymes .
- Competitive Binding Studies: Use radiolabeled ligands or SPR (surface plasmon resonance) to measure direct interactions .
Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s stability and metabolite profiles?
- Answer:
- DFT Calculations: Model bond dissociation energies (BDEs) to identify labile sites (e.g., C-S bond) prone to metabolic cleavage .
- MD Simulations: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites (e.g., methoxy demethylation) .
- ADMET Prediction: Use tools like SwissADME to estimate solubility (LogP), bioavailability, and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
